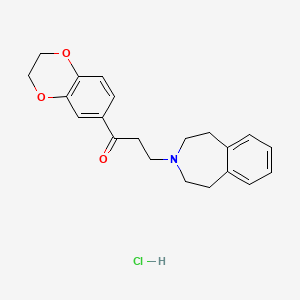![molecular formula C24H28N2O4 B5008738 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, commonly known as BPPI, is a novel organic compound that has gained significant attention in the field of scientific research. BPPI is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for regulating the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, reward, and movement. BPPI has shown promising results in various studies, making it a potential candidate for the development of new therapeutic drugs.
作用機序
BPPI selectively binds to the 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine protein, inhibiting the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced neurotransmission. The increased dopamine levels are responsible for the therapeutic effects of BPPI in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
BPPI has been shown to have significant effects on the dopamine system. The increased dopamine levels in the brain lead to enhanced reward processing, motivation, and cognitive function. BPPI has also been shown to have effects on other neurotransmitter systems, including the norepinephrine and serotonin systems. However, the exact biochemical and physiological effects of BPPI are still under investigation.
実験室実験の利点と制限
BPPI has several advantages in laboratory experiments. It is a highly selective inhibitor of 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, making it a useful tool for studying the dopamine system. BPPI has also shown promising results in various animal models, making it a potential candidate for the development of new therapeutic drugs. However, the limitations of BPPI include its high cost, complex synthesis process, and limited availability.
将来の方向性
There are several future directions for BPPI research. One potential direction is the development of new therapeutic drugs based on the structure of BPPI. Another direction is the investigation of the effects of BPPI on other neurotransmitter systems. Further studies are also needed to determine the long-term effects of BPPI on the brain and its potential side effects. Additionally, studies are needed to investigate the potential use of BPPI in combination with other drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of BPPI involves several steps, including the formation of the piperidine ring, the introduction of the benzodioxol ring, and the attachment of the pyrrolidinylcarbonyl group. The synthesis process is complex and requires expertise in organic chemistry. BPPI is usually synthesized in small quantities, making it a costly compound.
科学的研究の応用
BPPI has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. The selective inhibition of 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine by BPPI has shown promising results in the treatment of cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. BPPI has also been studied for its potential use in the treatment of depression, schizophrenia, and anxiety disorders.
特性
IUPAC Name |
[4-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c27-24(26-12-1-2-13-26)18-6-8-20(9-7-18)30-21-10-14-25(15-11-21)16-19-4-3-5-22-23(19)29-17-28-22/h3-9,21H,1-2,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPKQYCXMCLTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5008682.png)
![N-[1-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5008705.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)

![1-(2-methoxybenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B5008720.png)
![tetraethyl 5',5',6',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5008728.png)

![1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5008734.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide](/img/structure/B5008757.png)